molecular formula C7H6O3 B013553 Protocatechualdehyde CAS No. 139-85-5

Protocatechualdehyde

Cat. No. B013553
CAS RN: 139-85-5
M. Wt: 138.12 g/mol
InChI Key: IBGBGRVKPALMCQ-UHFFFAOYSA-N
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Description

It is a naturally occurring compound found in various plants, including the roots of Salvia miltiorrhiza, barley, green cavendish bananas, and grapevine leaves . This compound is known for its wide range of biological activities and is used in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Protocatechualdehyde exerts its effects through various mechanisms:

Safety and Hazards

Protocatechualdehyde is generally considered safe, but caution should be exercised due to its potential reactivity and instability in water. It is essential to handle it properly and follow safety guidelines .

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxybenzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and cell division . Additionally, 3,4-Dihydroxybenzaldehyde interacts with G protein-coupled estrogen receptor-1 (GPER-1), exhibiting protective effects in endothelial dysfunction and atherosclerosis . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

3,4-Dihydroxybenzaldehyde exerts significant effects on various cell types and cellular processes. It has been reported to inhibit the proliferation of vascular smooth muscle cells and induce apoptosis in colorectal cancer cells . The compound influences cell signaling pathways, such as the p27KIP1-Cyclin A/D1-CDK2 pathway, leading to cell cycle arrest and apoptosis . Moreover, 3,4-Dihydroxybenzaldehyde affects gene expression by downregulating pro-oncogenes like β-catenin and cyclin D1 . These cellular effects underscore its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxybenzaldehyde involves several key interactions at the molecular level. It binds to and inhibits enzymes like DNA topoisomerase II, leading to the disruption of DNA replication and cell division . The compound also modulates gene expression by interacting with transcription factors and signaling molecules. For example, it reduces the expression of pro-oncogenes β-catenin and cyclin D1, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s mechanism of action in exerting its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydroxybenzaldehyde have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 3,4-Dihydroxybenzaldehyde maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular functions.

Dosage Effects in Animal Models

The effects of 3,4-Dihydroxybenzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidative and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Studies have identified threshold doses beyond which the compound’s adverse effects outweigh its therapeutic benefits . These dosage-dependent effects are essential for determining the safe and effective use of 3,4-Dihydroxybenzaldehyde in therapeutic applications.

Metabolic Pathways

3,4-Dihydroxybenzaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For instance, it can influence the levels of metabolites like glutathione, thereby impacting oxidative stress and cellular redox balance . These metabolic pathways highlight the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3,4-Dihydroxybenzaldehyde within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . The distribution of 3,4-Dihydroxybenzaldehyde within tissues is influenced by factors such as blood flow and tissue permeability . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

3,4-Dihydroxybenzaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can also be targeted to specific organelles through post-translational modifications and targeting signals . The subcellular localization of 3,4-Dihydroxybenzaldehyde is essential for its biological activity and therapeutic efficacy.

Chemical Reactions Analysis

Types of Reactions: Protocatechualdehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form protocatechuic acid.

    Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Protocatechuic acid.

    Reduction: 3,4-dihydroxybenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Protocatechualdehyde is similar to other phenolic aldehydes such as:

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Used as a flavoring agent and in the synthesis of pharmaceuticals.

    Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): Used in the synthesis of fine chemicals and as a flavoring agent.

    Cinnamaldehyde (3-phenyl-2-propenal): Known for its antimicrobial and antifungal properties.

Uniqueness: this compound is unique due to its dual hydroxyl groups on the benzene ring, which contribute to its strong antioxidant and anti-inflammatory properties. Its ability to act as a precursor for various biologically active compounds further enhances its significance in scientific research and industrial applications.

properties

IUPAC Name

3,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H
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InChI Key

IBGBGRVKPALMCQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=O)O)O
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Molecular Formula

C7H6O3
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DSSTOX Substance ID

DTXSID4074512
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Molecular Weight

138.12 g/mol
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Physical Description

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name Protocatechualdehyde
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Vapor Pressure

0.000116 [mmHg]
Record name Protocatechualdehyde
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CAS RN

139-85-5
Record name 3,4-Dihydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

4-hydroxy-3-methoxybenzaldehyde; 3,4-dimethoxybenzaldehyde heliotropin; 3,4-methylenedioxybenzaldehyde bourbonal; 3-ethoxy-4-hydroxybenzaldehyde; 3-hydroxy-4-methoxybenzaldehyde; 2-hydroxy-3-methoxybenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2,4-diformyl-6-methoxyphenol.
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3,4-dimethoxybenzaldehyde heliotropin
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Synthesis routes and methods II

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
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benzaldehydes
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acylated-5-(substituted benzal) hydantoins
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substituted benzaldehyde
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Synthesis routes and methods III

Procedure details

Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol. Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth. A subsequent reprecipitation step increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol). The resulting aromatic mixture was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C. and pH 8.0 using 0.07 equiv of NADP+ and 2 equiv of ATP relative to vanillic acid. Reduction of vanillic acid to vanillin (FIG. 2) proceeded in 92% yield in 7 h. Reduction of protocatechuic acid was slower with a 33% yield of protocatechualdehyde obtained after 7 h. Vanillin was extracted from the enzymatic reduction with CH2Cl2 leaving protocatechualdehyde and protocatechuic acid in the aqueous phase. Isovanillin at 10 mol % remained as the only contaminant. Extraction of the fermentor broth, selective precipitation to remove excess protocatechuic acid, aryl-aldehyde dehydrogenase reduction, and the final CH2Cl2 extraction led to a 66% overall yield (mol/mol) for conversion of vanillic acid into vanillin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protocatechualdehyde
Reactant of Route 2
Protocatechualdehyde
Reactant of Route 3
Protocatechualdehyde
Reactant of Route 4
Protocatechualdehyde
Reactant of Route 5
Protocatechualdehyde
Reactant of Route 6
Protocatechualdehyde

Q & A

Q1: What is the molecular formula and weight of Protocatechualdehyde?

A1: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.

Q2: What analytical techniques are commonly used to determine this compound content in various samples?

A2: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, diode-array detectors (DAD), and mass spectrometry (MS), is widely employed for quantitative analysis of this compound. [, , , , , , , , , , , , , , , , , , , ]

Q3: How does this compound affect cancer cells?

A3: Research suggests that this compound demonstrates antiproliferative activity against various cancer cell lines, including human non-small cell lung cancer cells. This effect has been linked to the upregulation of growth arrest and DNA damage-inducible genes (GADD45 and GADD153), ultimately leading to cell cycle arrest and apoptosis. []

Q4: What is the role of this compound in protecting against testicular damage?

A4: In a study using a mouse model, this compound was found to mitigate testicular damage induced by the chemotherapeutic agent cyclophosphamide. This protective effect was associated with increased sperm survival and membrane integrity, improved testicular morphology, and modulation of various proteins involved in oxidative stress and inflammation. []

Q5: How does this compound impact bone health?

A5: this compound has shown promise in counteracting osteoporosis induced by prednisone acetate in a rat model. Treatment with this compound led to improvements in bone physical indices, bone density, and bone mineral and organic matter content. []

Q6: Does this compound exhibit antibacterial activity?

A6: this compound has demonstrated potent antibacterial activity against the plant pathogen Ralstonia solanacearum, effectively inhibiting its growth and biofilm formation. This antibacterial effect was linked to the disruption of bacterial cell structure. []

Q7: What is the mechanism behind this compound's protective effect on vascular endothelial cells?

A7: Studies indicate that this compound can protect human umbilical vein endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). This protective action may involve the modulation of the CD40/CD40L pathway, which plays a role in inflammation and atherosclerosis. []

Q8: How is this compound absorbed in the body?

A8: Research using a rat intestinal absorption model suggests that this compound is absorbed primarily through passive diffusion. []

Q9: Are there any strategies to improve the delivery and bioavailability of this compound?

A9: While specific drug delivery strategies haven't been extensively explored in the provided research, one study utilized this compound in the fabrication of injectable hydrogels containing an anticancer peptide. This approach aimed to achieve localized drug release and enhance therapeutic efficacy. []

Q10: How does the structure of this compound contribute to its activity?

A10: The two hydroxyl groups in the ortho position on the benzene ring, characteristic of catechols, are likely crucial for many of this compound's biological activities. These groups can participate in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets. Further research is needed to elucidate specific SAR relationships. [, ]

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